N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine
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Overview
Description
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is a chemical compound that features a cyclopropane ring attached to an amine group, with a 5-fluorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine involves its interaction with specific molecular targets. The fluorothiophene moiety can interact with biological receptors or enzymes, potentially inhibiting their activity or modulating their function. The cyclopropane ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Chlorothiophen-2-YL)methyl]cyclopropanamine
- N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine
- N-[(5-Methylthiophen-2-YL)methyl]cyclopropanamine
Uniqueness
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-8-4-3-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLWCSTPQMDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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